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Compound Name: 4-Formyl-3-methoxybenzonitrile

Cat. No.: B1591161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical predictive tool

in modern drug discovery, establishing a correlation between the physicochemical properties of

chemical structures and their biological activities.[1][2] This guide provides a comparative

analysis of QSAR studies on benzonitrile derivatives, a versatile class of compounds

demonstrating a wide range of pharmacological activities, including anticancer and herbicidal

effects.[1][3] By presenting experimental data, detailed methodologies, and visual workflows,

this document aims to be a valuable resource for the rational design of novel therapeutic

agents and agrochemicals.

Comparative Analysis of Anticancer Activity
Benzonitrile derivatives have been identified as promising scaffolds for the development of new

anticancer agents. QSAR studies have been pivotal in clarifying the structural requirements for

their cytotoxic and enzyme-inhibitory activities.[1] A significant area of this research has been

the inhibition of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-

2), which is involved in cancer progression.[1][4]

Table 1: QSAR Models and Anticancer Activity of Benzonitrile and Related Derivatives
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Compound
Class

Target/Cell
Line

Key Activity
Data
(IC50/GI50)

QSAR
Model Type

Key
Statistical
Parameters

Reference

N-benzoyl-N'-

phenylthioure

a

MCF-7 0.31 mM 2D-QSAR - [1]

N-benzoyl-N'-

naphthylthiou

rea

VEGFR-2 - 2D-QSAR

n=14,

r=0.971,

F=54.777

[4]

Benzimidazol

yl-

retrochalcone

HCT-116 0.83 µM 2D-QSAR - [5]

Benzylidene

hydrazine

benzamides

A459 (Lung

Cancer)
- 2D-QSAR

n=11,

r=0.921,

R²=0.849,

Q²=0.61

[6]

Benzenesulfo

nyl-pyrazol-

ester

Cathepsin B -

3D-QSAR

(CoMFA/CoM

SIA)

q²=0.605,

r²=0.999

(CoMFA)

[7]

Cytotoxic

Compounds

(NCI)

SK-MEL-2

(Melanoma)
-

2D-QSAR

(MLR)

R²=0.864,

Q²cv=0.799,

R²pred=0.706

[8]

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

The data indicates that both 2D and 3D-QSAR models have been successfully applied to

various benzonitrile-related structures. For instance, a 2D-QSAR model for N-benzoyl-N'-

naphthylthiourea derivatives targeting the VEGFR2 receptor showed a high correlation

coefficient (r = 0.971), suggesting that lipophilic and electronic properties are key influencers of

anticancer activity.[4] Similarly, 3D-QSAR models like Comparative Molecular Field Analysis

(CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven

effective for inhibitors of enzymes like cathepsin B, achieving high cross-validated correlation

coefficients (q²).[7]
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Comparative Analysis of Herbicidal Activity
Certain 4-hydroxy-benzonitrile derivatives have been investigated for their herbicidal effects,

particularly their ability to inhibit photosystem II (PS II) activity.[3] QSAR studies in this area

help to understand the structural features that enhance herbicidal efficacy.

Table 2: QSAR Analysis of Herbicidal Benzonitrile Derivatives

Compound
Class

Biological
Target

Key Finding QSAR Method Reference

4-hydroxy-

benzonitriles

Photosystem II

(PS II)

3,5-disubstituted

derivatives

showed

significant

inhibitory activity.

Principal

Component

Analysis

[3]

1,2,4-

triazolo[4,3-

a]pyridines

Various Weeds

High herbicidal

activity and

broad spectrum.

3D-QSAR

(CoMFA)
[9]

Principal component analysis of 4-hydroxy-benzonitrile derivatives revealed that the

substitution pattern on the benzene ring is critical for their biological activity.[3]

Experimental Protocols
A generalized workflow for a QSAR study is essential for understanding the process of model

development and validation.

General QSAR Modeling Protocol
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50

values) is collected.[10] The dataset is typically divided into a training set (for model

generation) and a test set (for model validation).[11]

Molecular Structure Optimization: The 3D structures of all compounds are generated and

optimized using computational chemistry methods, such as Density Functional Theory (DFT)

at the B3LYP/6-31G(d,p) level.[11]
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Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic,

steric, topological) are calculated for each molecule.[1][11] These descriptors quantify

different aspects of the molecular structure.

Model Generation: A mathematical model is developed to correlate the calculated descriptors

(independent variables) with the biological activity (dependent variable).[2] Common

techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and

machine learning algorithms.[8][10]

Model Validation: The generated model's statistical significance and predictive power are

rigorously validated. This involves internal validation (e.g., leave-one-out cross-validation, q²)

and external validation using the test set (e.g., predictive r²).[7][12]

Visualizations: Workflows and Pathways
Visual diagrams are crucial for comprehending the complex processes in QSAR studies and

the biological systems they target.
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Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR)

study.
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Caption: Simplified signaling pathway of VEGFR-2, a target for anticancer benzonitrile

derivatives.[1][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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